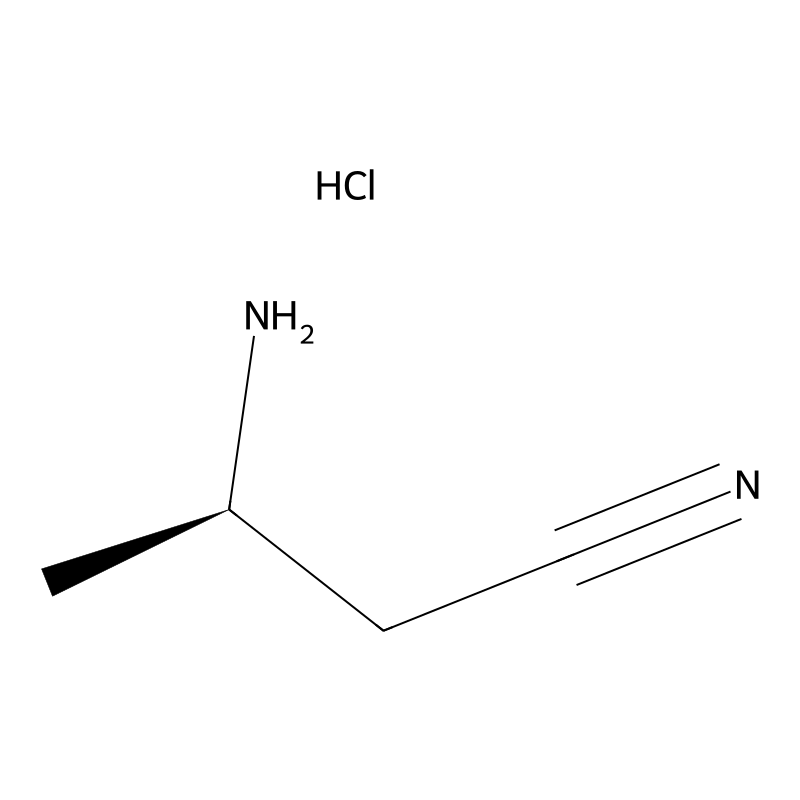(R)-3-Aminobutanenitrile hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here's what we can find from scientific databases:
- Chemical Suppliers: Several chemical suppliers offer (R)-3-Aminobutanenitrile hydrochloride for purchase, often highlighting its chiral (single-handed) form ().
- Limited Literature References: A search of scientific databases yields few results directly referencing (R)-3-Aminobutanenitrile hydrochloride. This suggests a lack of published research on its properties or applications.
Future Research Directions:
Given the presence of a nitrile group and an amine group, (R)-3-Aminobutanenitrile hydrochloride could potentially hold promise in various research fields, including:
(R)-3-Aminobutanenitrile hydrochloride is a chiral compound with the chemical formula C4H9ClN2 and a CAS number of 1073666-55-3. This compound features both an amine group and a nitrile group, which contribute to its potential applications in various fields, particularly in organic synthesis and pharmaceutical development. The presence of chirality (R-configuration) at the third carbon atom distinguishes it from its stereoisomer, (S)-3-Aminobutanenitrile hydrochloride, potentially leading to different biological activities and chemical reactivities .
While comprehensive studies on the biological activity of (R)-3-Aminobutanenitrile hydrochloride are scarce, compounds with similar structures have shown promise in medicinal chemistry. The presence of an amine and nitrile group suggests potential interactions with biological targets, including enzyme inhibition or modulation of receptor activity. The chirality may also play a crucial role in determining the pharmacological profile of this compound .
(R)-3-Aminobutanenitrile hydrochloride is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It may serve as a building block for the development of novel drugs or bioactive molecules due to its unique structural features. Its potential applications extend to areas such as medicinal chemistry and material science, where chiral compounds are often required .
Several compounds exhibit structural similarities to (R)-3-Aminobutanenitrile hydrochloride, particularly those containing amine and nitrile functional groups. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| (S)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | Stereoisomer with potential different biological activity |
| 2-Aminobutyronitrile | C4H8N2 | Lacks chirality; simpler structure |
| 3-Aminopropionitrile | C4H8N2 | Similar functional groups but different carbon chain length |
These compounds highlight the uniqueness of (R)-3-Aminobutanenitrile hydrochloride due to its specific chirality and functional group arrangement, which may lead to distinct chemical behaviors and biological activities compared to its non-stereoisomeric counterparts .








